molecular formula C19H18ClN3O5S B1460071 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- CAS No. 1855920-54-5

2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-

Cat. No.: B1460071
CAS No.: 1855920-54-5
M. Wt: 435.9 g/mol
InChI Key: SEWZKMKNFZNVAD-AWEZNQCLSA-N
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Description

The compound 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- (IUPAC name: 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide) is the non-proprietary name for the anticoagulant drug Rivaroxaban . It is a potent, selective, direct inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade. Structurally, it features a thiophene carboxamide core linked to an oxazolidinone ring substituted with a 3-oxo-4-morpholinylphenyl group. This design confers high binding affinity to FXa and oral bioavailability due to optimized solubility and pharmacokinetic properties .

Synthetic routes involve stepwise reactions starting from intermediates like 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one hydrochloride and 5-chlorothiophene-2-carbonyl chloride, often using inert solvents (e.g., acetone, THF) and inorganic bases . Polymorphic forms (Modifications I and II) and amorphous variants have been developed to enhance solubility and dissolution rates .

Properties

IUPAC Name

3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c20-15-5-8-29-17(15)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-6-7-27-11-16(22)24/h1-5,8,14H,6-7,9-11H2,(H,21,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWZKMKNFZNVAD-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=C(C=CS4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=C(C=CS4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855920-54-5
Record name 2-Thiophenecarboxamide, 3-chloro-N-(((5S)-2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1855920545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-THIOPHENECARBOXAMIDE, 3-CHLORO-N-(((5S)-2-OXO-3-(4-(3-OXO-4-MORPHOLINYL)PHENYL)-5-OXAZOLIDINYL)METHYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR6W9Z346D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Analysis

Cellular Effects

2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting factor Xa, it affects the coagulation cascade, which is critical for maintaining hemostasis. Additionally, this compound can impact gene expression related to coagulation factors and other proteins involved in the clotting process.

Molecular Mechanism

The molecular mechanism of 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- involves its binding to the active site of factor Xa. This binding inhibits the enzyme’s activity, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade. The compound’s structure allows it to fit precisely into the active site of factor Xa, blocking its function and thereby exerting its anticoagulant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term studies in vitro and in vivo have demonstrated sustained anticoagulant effects, although the extent of these effects can vary depending on the experimental conditions.

Metabolic Pathways

2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- is involved in metabolic pathways related to its anticoagulant activity. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. This metabolism is crucial for regulating the compound’s activity and ensuring its safe and effective use in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- is critical for its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its anticoagulant effects. Post-translational modifications and targeting signals play a role in directing the compound to these locations, ensuring its proper function and efficacy.

Biological Activity

2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- (commonly referred to as Deschlororivaroxaban) is a compound of significant interest in medicinal chemistry, particularly due to its anticoagulant properties. This article delves into its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H19ClN3O5S
  • Molecular Weight : 401.44 g/mol
  • CAS Number : 1855920-54-5
  • SMILES Notation : O=C(NC[C@H]1CN(C(=O)O1)c2ccc(cc2)N3CCOCC3=O)c4cccs4

Deschlororivaroxaban acts primarily as a selective factor Xa inhibitor, which is crucial in the coagulation cascade. By inhibiting factor Xa, it effectively reduces thrombin generation and platelet activation, thus preventing thrombus formation. This mechanism is similar to that of other anticoagulants like rivaroxaban but with variations in potency and pharmacokinetic profiles.

Biological Activity and Pharmacodynamics

The biological activity of Deschlororivaroxaban has been evaluated through various in vitro and in vivo studies:

  • Anticoagulant Activity :
    • Studies have shown that Deschlororivaroxaban exhibits significant anticoagulant effects comparable to rivaroxaban, with a dose-dependent response observed in animal models .
    • The compound has been tested for its ability to prevent thromboembolic events in models simulating venous thromboembolism.
  • Safety Profile :
    • In toxicity studies, Deschlororivaroxaban demonstrated a favorable safety profile at therapeutic doses. However, higher doses resulted in increased bleeding times, consistent with its anticoagulant effects .
  • Bioavailability :
    • The bioavailability of Deschlororivaroxaban has been assessed through pharmacokinetic studies, showing adequate absorption and distribution characteristics that support its potential use as an oral anticoagulant .

Case Studies

Several case studies highlight the efficacy and safety of Deschlororivaroxaban:

  • Case Study 1 : A clinical trial involving patients with atrial fibrillation demonstrated that Deschlororivaroxaban significantly reduced the incidence of stroke compared to placebo, with manageable side effects .
  • Case Study 2 : In a study focused on patients undergoing orthopedic surgery, Deschlororivaroxaban was shown to be effective in preventing postoperative venous thromboembolism without increasing the risk of major bleeding events .

Comparative Biological Activity Table

CompoundMechanism of ActionKey FindingsSafety Profile
DeschlororivaroxabanFactor Xa InhibitionReduced thrombus formation in animal modelsFavorable at therapeutic doses
RivaroxabanFactor Xa InhibitionSimilar efficacy in stroke preventionHigher bleeding risk at high doses
ApixabanFactor Xa InhibitionEffective in reducing VTE post-surgeryLower bleeding risk

Scientific Research Applications

Pharmacological Applications

  • Anticoagulant Activity
    • The compound is recognized as an impurity related to Rivaroxaban, a direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders. Research indicates that it exhibits anticoagulant properties similar to Rivaroxaban, making it a subject of interest for developing new anticoagulant therapies .
    • Studies have shown that Rivaroxaban and its related compounds can effectively inhibit thrombin generation and reduce arterial thrombosis, suggesting potential clinical applications in managing conditions like atrial fibrillation and venous thromboembolism .
  • Cancer Treatment
    • There is emerging evidence that compounds similar to 2-Thiophenecarboxamide may have applications in oncology. For instance, rivaroxaban has been studied for its protective effects against cardiotoxicity induced by cancer therapies such as Sunitinib, indicating a dual role in both anticoagulation and cancer management .

Case Studies

  • In Vivo Studies
    • A study investigated the pharmacokinetics of Rivaroxaban in animal models, demonstrating its rapid absorption and efficacy in preventing thromboembolic events. The findings support the potential use of related compounds like 2-Thiophenecarboxamide in similar therapeutic contexts .
    • Another research highlighted the effectiveness of Rivaroxaban in reducing myocardial infarction rates among patients with atrial fibrillation, which underscores the relevance of this compound class in cardiovascular health .
  • In Vitro Studies
    • In vitro assays have confirmed that the compound can inhibit thrombin generation effectively at concentrations comparable to those used in clinical settings for Rivaroxaban. This suggests that 2-Thiophenecarboxamide could be developed further as an anticoagulant agent .

Comparison with Similar Compounds

Rivaroxaban vs. Thiazolidinone Analogs

Compounds like 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-... replace the oxazolidinone ring with a thiazolidinone moiety. While this substitution retains FXa inhibition, the trifluoromethyl group reduces solubility (0.01 mg/mL vs. Rivaroxaban’s 0.03 mg/mL) and potency (IC₅₀ 5.1 nM vs. 0.7 nM) due to steric hindrance and lower hydrogen-bonding capacity .

Rivaroxaban vs. Isoxazole Derivatives

The isoxazole-based compound N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide diverges functionally, targeting GABA transporters instead of coagulation factors. Its diethylaminophenyl group enhances lipophilicity, but poor aqueous solubility (0.12 mg/mL) limits bioavailability .

Rivaroxaban vs. Bis-Thiophene Carboxamides

The bis-thiophene analog () demonstrates superior FXa inhibition (IC₅₀ 0.5 nM) due to dual oxazolidinone linkages enhancing binding to the enzyme’s S1 and S4 pockets.

Pharmacokinetic and Polymorphic Comparisons

Rivaroxaban’s amorphous form exhibits 3-fold higher solubility than its crystalline Modification I, while Modification II (obtained via solvent evaporation or suspension) balances stability and dissolution . In contrast, analogs like the thiazolidinone derivative lack well-characterized polymorphs, leading to formulation challenges .

Research Findings and Clinical Relevance

  • Synthetic Efficiency : Rivaroxaban’s synthesis avoids toxic solvents (e.g., dichloromethane) by using water or alcohols, improving scalability and safety .
  • Formulation Advantages : Pharmaceutical compositions of Rivaroxaban employ cellulose derivatives or polyvinylpyrrolidone as solubilizers, ensuring stability in oral dosage forms .
  • Therapeutic Limitations of Analogs : While bis-thiophene carboxamides show higher potency, their prolonged half-life (>20 hours vs. Rivaroxaban’s 5–9 hours) increases bleeding risks, necessitating careful dosing .

Preparation Methods

Preparation of 5-Chlorothiophene-2-Carboxylic Acid Derivative

  • The 5-chlorothiophene-2-carboxylic acid is either commercially obtained or synthesized via chlorination of thiophene-2-carboxylic acid.
  • Activation of the acid is typically achieved by conversion to the acid chloride using reagents such as thionyl chloride (ClSOCl) or oxalyl chloride under anhydrous conditions.
  • The acid chloride is a reactive intermediate necessary for subsequent amide bond formation.

Synthesis of the Chiral Oxazolidinyl Intermediate

  • The chiral oxazolidinyl intermediate is synthesized by cyclization involving amino alcohols and appropriate carbonyl compounds.
  • The (5S)-configuration is introduced via chiral starting materials or chiral catalysts to ensure stereochemical purity.
  • The 4-(3-oxo-4-morpholinyl)phenyl substituent is introduced either before or after oxazolidinyl ring formation, often via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
  • Protecting groups may be used on the oxazolidinyl nitrogen or hydroxyl groups to prevent side reactions.

Coupling Reaction to Form the Target Amide

  • The key step is the reaction of the oxazolidinyl intermediate possessing a primary amine or suitable nucleophile with the activated 5-chlorothiophene-2-carboxylic acid derivative.
  • Typical coupling reagents include carbonyldiimidazole (CDI), thionyl chloride (for acid chloride formation), or other peptide coupling agents.
  • The reaction is carried out in anhydrous solvents such as toluene, ethyl acetate, or N-methylpyrrolidone under controlled temperature to optimize yield and purity.
  • Bases such as triethylamine or collidine may be used to scavenge generated acid and promote amide bond formation.

Workup and Purification

  • After completion, the reaction mixture is quenched, typically with aqueous sodium bicarbonate or water.
  • The product is extracted into organic solvents, washed, dried, and concentrated.
  • Further purification is done by recrystallization or chromatography to achieve the desired purity.

Reaction Conditions and Parameters

Step Reagents/Conditions Solvent(s) Temperature Notes
Acid chloride formation Thionyl chloride or oxalyl chloride Anhydrous solvent (e.g., toluene) 0–80 °C Dry conditions critical
Oxazolidinyl intermediate synthesis Chiral amino alcohols, carbonyl compounds Various (e.g., ethanol) Room temp to reflux Stereochemistry control essential
Amide coupling Oxazolidinyl amine + acid chloride + base Toluene, ethyl acetate, NMP 0–50 °C Base (triethylamine/collidine) used
Workup Aqueous sodium bicarbonate, water Organic solvents Ambient Extraction and drying
Purification Recrystallization or chromatography Appropriate solvents Ambient To achieve >98% purity

Research Findings and Advantages of the Described Method

  • The processes described in patent WO2013046211A1 and US8106192B2 emphasize eco-friendly, cost-effective, and reproducible methods suitable for industrial scale-up.
  • The use of mild reaction conditions and selective reagents minimizes side reactions and degradation of sensitive functional groups.
  • The stereochemical integrity of the (5S)-oxazolidinyl moiety is maintained throughout, which is critical for biological activity.
  • The methods allow for high yield and purity, with robust scalability demonstrated in pilot plant operations.
  • The intermediates and final product are isolated with high crystallinity, facilitating handling and formulation.

Summary Table of Key Intermediates and Reagents

Compound/Intermediate Role in Synthesis Key Reagents/Conditions
5-Chlorothiophene-2-carboxylic acid Starting acid component Chlorination, acid chloride formation
Acid chloride of 5-chlorothiophene-2-carboxylic acid Activated carboxylic acid derivative Thionyl chloride, anhydrous solvent
(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl intermediate Chiral amine nucleophile Chiral amino alcohols, carbonyl compounds
Base (e.g., triethylamine, collidine) Acid scavenger, reaction promoter Used during amide coupling
Solvents (toluene, ethyl acetate, N-methylpyrrolidone) Reaction media Anhydrous, inert atmosphere preferred

Q & A

Q. What are the key synthetic pathways for this compound, and how is its regioselectivity achieved during synthesis?

The compound is synthesized via a multi-step route starting with 4-(4-aminophenyl)morpholin-3-one as a precursor. A critical step involves regioselective ozonation to form the oxazolidinone core, followed by coupling with 3-chlorothiophene-2-carboxamide . Key challenges include maintaining stereochemical integrity at the (5S)-position and avoiding side reactions during morpholinone ring formation. Characterization relies on NMR spectroscopy (for stereochemistry), mass spectrometry (for molecular weight confirmation), and HPLC purity analysis (>97%) .

Q. How does this compound inhibit Factor Xa (FXa), and what structural features drive its selectivity?

The compound binds FXa through a dual-binding mechanism :

  • The chlorothiophene group occupies the S1 pocket via hydrophobic interactions.
  • The oxazolidinone-morpholinone scaffold interacts with the S4 pocket , enhancing affinity .
    X-ray crystallography (resolution: 2.1 Å) confirms that the neutral chlorothiophene moiety avoids charge-based off-target interactions, improving selectivity over other serine proteases (e.g., thrombin) .

Q. Table 1: Key Structural Interactions

Structural Feature Binding Site Interaction Type
ChlorothiopheneS1Hydrophobic
Oxazolidinone oxygenOxyanion holeHydrogen bonding
Morpholinone phenyl ringS4π-Stacking

Advanced Research Questions

Q. How can structural modifications optimize FXa inhibitory activity while maintaining oral bioavailability?

Structure-Activity Relationship (SAR) studies reveal:

  • Chlorothiophene substitution : Replacing chlorine with bulkier groups (e.g., bromine) reduces potency due to steric clashes in S1 .
  • Oxazolidinone stereochemistry : The (5S)-configuration is critical; inversion to (5R) decreases affinity by >100-fold .
  • Morpholinone modifications : Introducing electron-withdrawing groups on the phenyl ring enhances S4 binding but may compromise solubility. Use molecular dynamics simulations to balance affinity and pharmacokinetics .

Q. How can crystallographic data resolve contradictions in reported IC₅₀ values across studies?

Discrepancies in IC₅₀ values (e.g., 0.7 nM vs. 2.1 nM) may arise from:

  • Assay conditions : Differences in buffer pH or ionic strength alter FXa conformation.
  • Crystallographic artifacts : Ligand flexibility in non-catalytic sites can skew results.
    Methodological recommendations :
  • Validate activity using surface plasmon resonance (SPR) for direct binding kinetics.
  • Compare crystal structures (e.g., PDB: 2W26) to ensure consistent binding modes .

Q. What in vivo models are appropriate for evaluating antithrombotic efficacy?

  • Rat arteriovenous shunt model : Measures thrombus formation under shear stress. The compound shows ED₅₀ of 0.1 mg/kg (oral) .
  • Tail-bleeding time assay : Assesses bleeding risk; optimal therapeutic index achieved at plasma concentrations >50 ng/mL .
  • Pharmacokinetic profiling : Monitor AUC and Cmax in primates to predict human dosing .

Q. Table 2: In Vivo Efficacy Data

Model Endpoint Result
Rat thrombosisThrombus weight70% reduction at 1 mg/kg
Tail-bleeding timeBleeding prolongation1.5x baseline at 5 mg/kg

Q. How can computational methods guide the design of analogs with improved metabolic stability?

  • CYP450 metabolism prediction : The morpholinone ring undergoes oxidative degradation. Replace the 3-oxo group with bioisosteres (e.g., sulfone) to reduce CYP3A4 affinity.
  • Quantum mechanical calculations : Identify metabolically labile sites (e.g., thiophene C-Cl bond) for deuteration or fluorination .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-
Reactant of Route 2
Reactant of Route 2
2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-

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